molecular formula C7H5BrFNO B127740 4-Bromo-2-fluorobenzamide CAS No. 292621-45-5

4-Bromo-2-fluorobenzamide

Cat. No. B127740
M. Wt: 218.02 g/mol
InChI Key: MJDRFCPNHLHNON-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzamide is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided data does not directly discuss 4-Bromo-2-fluorobenzamide, it does include information on closely related compounds that can offer insights into its characteristics.

Synthesis Analysis

The synthesis of related compounds such as 4-bromobenzamide derivatives has been explored through various methods. For instance, a novel hydrazone Schiff base compound was synthesized by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, which could provide insights into potential synthetic routes for 4-Bromo-2-fluorobenzamide . Additionally, a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, has been reported, which may be relevant to the synthesis of 4-Bromo-2-fluorobenzamide .

Molecular Structure Analysis

The molecular structure and properties of related compounds have been investigated using techniques such as X-ray diffraction and vibrational spectroscopy. For example, the crystal structure of 2-fluoro-4-bromobenzaldehyde was determined, and its molecular dimer formation via intermolecular hydrogen bonding was investigated . Similarly, the crystal structure of a 4-bromobenzamide derivative was analyzed, revealing stabilization by various intramolecular and intermolecular interactions . These studies can provide a foundation for understanding the molecular structure of 4-Bromo-2-fluorobenzamide.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives has been a subject of interest. For instance, 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene have been prepared as precursors for organometallic nucleophilic reagents . The study of such reactions can shed light on the chemical behavior of 4-Bromo-2-fluorobenzamide in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. The vibrational spectra and DFT simulations of 2-fluoro-4-bromobenzaldehyde provided insights into characteristic frequencies and the impact of halogen substitution on molecular properties . Additionally, the electronic properties and global chemical reactivity descriptors of a 4-bromobenzamide derivative were studied, which could be relevant to understanding the properties of 4-Bromo-2-fluorobenzamide .

Scientific Research Applications

Charge Density Analysis in Molecular Crystals

4-Bromo-2-fluorobenzamide has been studied for its role in molecular crystals, particularly in the context of charge density analysis. Research shows the presence of F···F interactions in 4-fluorobenzamide, which are significant for understanding the nature of intermolecular interactions in molecular crystals. This analysis is crucial for the development of new materials and understanding their properties (Hathwar & Row, 2011).

Electrolyte Additive for Lithium-Ion Batteries

4-Bromo-2-fluorobenzamide derivatives have been investigated for their use as electrolyte additives in lithium-ion batteries. These additives can enhance the safety and performance of lithium-ion batteries by providing overcharge protection and improving thermal stability, which is essential for the development of more efficient and safer energy storage systems (Zhang Qian-y, 2014).

Antimicrobial Properties

Research has been conducted on fluorobenzamides, including derivatives of 4-Bromo-2-fluorobenzamide, for their antimicrobial properties. These studies focus on the synthesis of compounds that could be effective against various bacterial and fungal strains, highlighting the potential of 4-Bromo-2-fluorobenzamide derivatives in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Synthesis and Evaluation of Radioactive Ligands

4-Bromo-2-fluorobenzamide has been used in the synthesis of radioactive ligands, which are important for medical imaging techniques like positron emission tomography (PET). These ligands can bind to specific receptors in the body, allowing for the imaging of various biological processes and the diagnosis of diseases (Mertens et al., 1994).

Development of Sigma Receptor Ligands

Studies have focused on developing high-affinity sigma receptor ligands using fluorinated halobenzamides, including derivatives of 4-Bromo-2-fluorobenzamide. These ligands are used in PET imaging to identify proliferating tumor cells, providing valuable insights for cancer diagnosis and treatment (Dence et al., 1997).

Crystallographic Studies

The crystal structures of various N-(arylsulfonyl)-4-fluorobenzamides, including those related to 4-Bromo-2-fluorobenzamide, have been analyzed. These studies are crucial for understanding the molecular and electronic structures of these compounds, which has implications in the design of new materials and pharmaceuticals (Suchetan et al., 2016).

Safety And Hazards

4-Bromo-2-fluorobenzamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers retrieved do not provide additional information on 4-Bromo-2-fluorobenzamide .

properties

IUPAC Name

4-bromo-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDRFCPNHLHNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378381
Record name 4-Bromo-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorobenzamide

CAS RN

292621-45-5
Record name 4-Bromo-2-fluorobenzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluorobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluorobenzamide
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Synthesis routes and methods I

Procedure details

A solution of 4-bromo-2-fluorobenzonitrile (1.00 g, 5.00 mmol), trifluoroacetic acid (3.5 mL, 45 mmol), and sulfuric acid (3.5 mL, 66 mmol) was stirred at ambient temperature for 4 hours, at 30° C. for 15 hours, and at 50° C. for 6 hours. After cooling to 0° C., water (20 mL) was added, and the resulting suspension was stirred at 0° C. for 1.5 hours. The solids were collected by vacuum filtration, rinsed with excess water, and dried to afford 4-bromo-2-fluorobenzamide (0.956 g, 88%) as an off-white solid which was carried on without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-fluorobenzonitrile (10.0 g, 50.0 mmol) in a 70 mL mixture of TFA (56.0 mL, 727 mmol)-sulfuric acid (14.0 mL, 263 mmol) (4:1 VAT) was stirred at 40° C. for 16 h. The reaction was poured while still warm over ice water. The product precipitated and the solid was filtered and dried to give 4-bromo-2-fluorobenzamide (9.53 g, 43.7 mmol, 87% yield) as a white solid. MS (ESI) m/z 218.1 [M]+, 220.1 [M+2]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

At 0° C., 1,1′-carbonyldiimidazole (8.8 g, 54.3 mmol) was added in portions to a stirred mixture of 4-bromo-2-fluorobenzoic acid (6 g, 27.3 mmol) in dichloromethane (100 ml). After 20 minutes, a clear solution was obtained. Ammonium hydroxide (28%, 30 ml) was added and the mixture was stirred overnight. Aqueous layer was isolated, extracted with dichloromethane twice. Combined organic extracts were washed with water, 1 N HCl twice, water, brine and dried (MgSO4). Solvent was removed under vacuum, and the solid was washed with hexane to afford 4-bromo-2-fluoro-benzamide 2BL (5.56 g).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-fluorobenzamide
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